molecular formula C16H17Cl2N B2589631 (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride CAS No. 2243503-63-9

(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride

Cat. No.: B2589631
CAS No.: 2243503-63-9
M. Wt: 294.22
InChI Key: JYZTXFVUXIZONQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a chlorophenyl group and a cyclopropylphenyl group attached to a methanamine backbone, forming a hydrochloride salt. Its unique structure lends itself to diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylbenzene in the presence of a base, followed by the introduction of methanamine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like hydroxide (OH-), alkoxide (RO-), and other similar reagents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methanamine hydrochloride
  • (4-Cyclopropylphenyl)methanamine hydrochloride
  • Bis(4-chlorophenyl)methanamine

Uniqueness

(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride is unique due to the presence of both chlorophenyl and cyclopropylphenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

(4-chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN.ClH/c17-15-9-7-14(8-10-15)16(18)13-5-3-12(4-6-13)11-1-2-11;/h3-11,16H,1-2,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZTXFVUXIZONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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